molecular formula C9H12O2 B1211337 5-Norbornen-2-yl acetate CAS No. 6143-29-9

5-Norbornen-2-yl acetate

Cat. No. B1211337
Key on ui cas rn: 6143-29-9
M. Wt: 152.19 g/mol
InChI Key: DRWRVXAXXGJZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456177B2

Procedure details

To a solution of acetic acid bicyclo[2.2.1]hept-5-en-2-yl ester (10 mmol) and N-methyl morpholine N-oxide (22 mmol) in acetone (50 mL) and water (5 mL) was added osmium tetroxide (1.2 mL 2.5% by weight solution in t-butanol). The reaction mixture is allowed to stir at room temperature for 18 h and the acetone was stripped. Ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 ml) were added. The aqueous layer was extracted with ethyl acetate (4×50 mL). The combined organic extracts were washed with 1N aqueous HCl solution (2×50 mL) and the organic layer was dried over MgSO4, filtered and concentrated to afford a yellow oil (8.3 mmol). 1H NMR (CDCl3, 400 MHz) δ 4.82 (m, 1H), 4.18 (m, 1H), 3.80–3.55 (br s, 3H), 2.40 (m, 2H), 2.00 (s, 3H), 1.80 (s, 1H), 1.19 (s, 2H), 0.80 (m, 1H); APCl MS m/z 187.3 (M+H)+.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4](C=C1)[CH2:3][CH:2]2[O:8]C(=O)C.C[N+]1([O-])CC[O:16]CC1.[C:20]([O:23][CH2:24][CH3:25])(=[O:22])[CH3:21].C(=O)(O)[O-].[Na+]>CC(C)=O.O.[Os](=O)(=O)(=O)=O>[OH:16][CH:1]1[CH:2]([OH:8])[CH:3]2[CH2:4][CH:7]1[CH2:25][CH:24]2[O:23][C:20](=[O:22])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C12C(CC(C=C1)C2)OC(C)=O
Name
Quantity
22 mmol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
1.2 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N aqueous HCl solution (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1C2CC(C(C1O)C2)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.3 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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